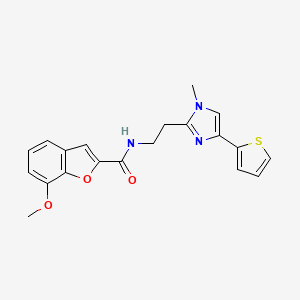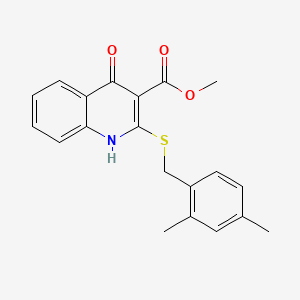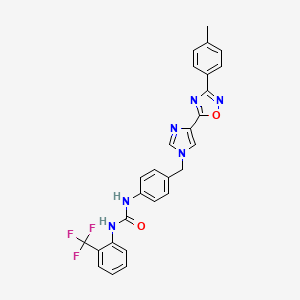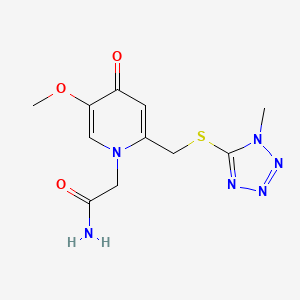
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, also known as Fmoc-Met-Thz-OH, is a compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of amino acid derivatives and is widely used in the synthesis of peptides and proteins. In
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH is not well understood. However, it is believed that this compound-OH interacts with various enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as proteases and phosphatases. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound-OH has been shown to have neuroprotective effects and to promote wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH is its stability and compatibility with various coupling reagents. It is also relatively easy to synthesize and purify. However, one of the main limitations of this compound-OH is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH in scientific research. One potential direction is the development of new methods for the synthesis of cyclic peptides using this compound-OH as a building block. Another potential direction is the use of this compound-OH in the synthesis of antibody-drug conjugates for the treatment of cancer. Finally, this compound-OH could be used in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH involves the use of various chemical reagents and steps. The first step involves the protection of the amino group of methionine with Fmoc, which is a commonly used protecting group in peptide synthesis. The second step involves the coupling of the protected methionine with thiazole-5-carboxylic acid using a coupling reagent such as HBTU. The final step involves the removal of the Fmoc group to obtain the desired product. The purity of the product can be improved by using various purification techniques such as HPLC.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid-OH has a wide range of applications in scientific research. One of its main applications is in the synthesis of peptides and proteins. This compound-OH is used as a building block in the solid-phase synthesis of peptides and proteins due to its stability and compatibility with various coupling reagents. It is also used in the synthesis of cyclic peptides and as a linker in the synthesis of antibody-drug conjugates.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-12-19(28-11-22-12)18(20(24)25)23-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17-18H,10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVECDJCUGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)



![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)



